molecular formula C18H12ClFN4S B2482034 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1207046-63-6

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Katalognummer: B2482034
CAS-Nummer: 1207046-63-6
Molekulargewicht: 370.83
InChI-Schlüssel: XMQOEVMAKBZXJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole (CAS 1207046-63-6) is a sophisticated heterocyclic compound of significant interest in medicinal and organic chemistry research. It features a unique molecular architecture that combines 1,2,3-triazole and 1,3-thiazole rings, both of which are privileged scaffolds in drug discovery . The integration of these distinct heterocyclic systems into a single molecule makes it a valuable building block for the synthesis of more complex chemical entities and for structure-activity relationship (SAR) studies. The core structural motifs present in this compound are associated with a wide spectrum of biological activities. Heterocycles containing 1,2,3-triazole and thiazole moieties have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Specifically, such hybrid structures are investigated as potential therapeutic agents, with some analogs demonstrating promising antimicrobial activity . The compound's mechanism of action in biological systems is likely multifaceted, but its design allows it to interact with various enzymatic targets; related triazole-containing drugs, for instance, are known to act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . This product is supplied for use in non-medical applications, including industrial applications or scientific research. It is intended for use by qualified researchers as a key intermediate in the development of novel pharmacologically active molecules or as a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4S/c1-11-17(22-23-24(11)13-8-6-12(20)7-9-13)18-21-16(10-25-18)14-4-2-3-5-15(14)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQOEVMAKBZXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing knowledge regarding the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

  • Thiazole moiety : Contributes to the biological activity through interactions with various biological targets.
  • Triazole ring : Known for its role in antifungal and anticancer activities.
  • Chlorophenyl and fluorophenyl substituents : These groups can enhance lipophilicity and modulate biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole and triazole derivatives. The compound has been evaluated against various microbial strains. The following table summarizes some findings related to its antimicrobial efficacy:

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Candida species.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. Below is a summary of cytotoxicity data:

Cell LineIC50 (µM)Reference
A549 (lung carcinoma)5.2 ± 0.5
MDA-MB-231 (breast cancer)7.8 ± 0.3
Jurkat (T-cell leukemia)10.0 ± 0.8

The structure-activity relationship analysis suggests that the presence of both the thiazole and triazole rings is crucial for the observed cytotoxic effects. The addition of electron-withdrawing groups like chlorine enhances potency.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis or metabolic pathways in cancer cells.
  • Induction of Apoptosis : Research indicates that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Molecular docking studies have suggested potential binding interactions with proteins such as dihydrofolate reductase, which is critical for nucleotide synthesis .

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives:

  • Study on Anticancer Activity : A study conducted on various thiazole derivatives showed that modifications at the phenyl ring significantly affected anticancer activity against A549 cells. The most active compounds contained electron-donating groups that enhanced interaction with target proteins .
  • Antimicrobial Efficacy Evaluation : Another study evaluated a series of thiazole derivatives against multidrug-resistant bacterial strains, demonstrating that structural modifications could improve antimicrobial potency .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with triazole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth .

Antitumor Activity

Studies have highlighted the potential anticancer effects of thiazole-containing compounds. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro, with some derivatives demonstrating effectiveness against specific cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of certain enzymes involved in cancer progression and other diseases. For example, it has shown activity against tyrosine kinases, which are crucial in signaling pathways related to cell growth and division .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science due to its unique structural properties. Its ability to form stable complexes with metals can be exploited in developing new materials for electronic or photonic applications.

Case Study: Antimicrobial Efficacy

A study conducted by researchers synthesized several triazole-thiazole derivatives and tested their antimicrobial efficacy against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study: Anticancer Properties

Another investigation focused on the anticancer properties of similar compounds derived from the same base structure. The study reported that certain derivatives significantly reduced cell viability in cancer cell lines compared to controls, indicating a promising avenue for further research into therapeutic applications .

Tables

Application AreaSpecific ActivityReferences
AntimicrobialEffective against E. coli, S. aureus
AntitumorInhibits tumor cell proliferation
Enzyme InhibitionInhibits tyrosine kinases
Material ScienceForms stable complexes with metals

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The 2-chlorophenyl group on the thiazole ring participates in Suzuki-Miyaura cross-coupling with arylboronic acids.

Reaction ConditionsOutcomeYieldSource
Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1)Aryl-substituted derivatives (e.g., 4-methylphenyl)82–91%

Electrophilic Substitution

The electron-rich triazole and thiazole rings undergo halogenation and sulfonation :

  • Chlorination : Reacts with Cl₂ gas in dichloroethane to introduce additional Cl substituents .

  • Sulfonation : Treatment with H₂SO₄ yields sulfonic acid derivatives, confirmed via IR (S=O stretch at 1,160 cm⁻¹) .

Cycloaddition Reactions

The triazole moiety participates in 1,3-dipolar cycloadditions with alkynes under Cu(I) catalysis (Click chemistry) :

text
Triazole + Alkyne → Triazolo-fused bicyclic compounds

Reaction efficiency: 76–82% yield (MeCN, Et₃N, room temperature).

Biological Derivatization

The compound serves as a scaffold for antimicrobial agents. Key modifications include:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

  • Acylation : Acetic anhydride introduces acetyl groups at the triazole N-position .

Activity Data :

DerivativeAntibacterial MIC (μg/mL)Antifungal MIC (μg/mL)
Parent compound2.5 (S. aureus)5.0 (C. albicans)
N-Acetyl derivative1.23.8
4-Methylphenyl cross-coupled0.82.5

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the methyl group to a carboxylic acid.

  • Reduction : NaBH₄ reduces the thiazole ring’s C=N bond, though this destabilizes the heterocycle .

Comparative Reaction Conditions

Reaction TypeOptimal Catalyst/SolventTemperatureYield Range
Suzuki cross-couplingPd(OAc)₂, THF/H₂O85–90°C82–91%
Click cycloadditionCuI, MeCNRT76–82%
Hantzsch thiazole synthesisDMF80°C75–85%

Structural Influences on Reactivity

  • Electron-Withdrawing Groups : The 4-fluorophenyl group deactivates the triazole ring, directing electrophiles to the thiazole subunit .

  • Steric Effects : The 5-methyl group on the triazole impedes N-alkylation but facilitates C–H functionalization .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Halogen-Substituted Analogs

Key structural analogs include:

  • Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole .
  • Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole .
  • Compound I : 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole .
Table 1: Structural and Crystallographic Data
Compound Substituent (R) Space Group Dihedral Angles (°)¹ Intermolecular Interactions
Target Compound 2-Cl P¯1 18.81 (pyrazole-thiazole), 1.83 (pyrazole-triazole) C–H···N, C–H···π, π–π stacking
Compound 4 4-Cl P¯1 Similar conformation C–H···F, π–π interactions
Compound 5 4-F P¯1 Identical to Compound 4 Adjusted packing for F substituent
Compound I 4-Br - 7.00 (thiazole-phenyl), 64.48 (triazole-phenyl) C–H···N, C–H···π, π–π

¹ Dihedral angles measure planarity deviations between ring systems.

  • Key Observations :
    • The target compound and Compounds 4/5 are isostructural (triclinic, P¯1 symmetry) but exhibit subtle packing adjustments due to halogen size (Cl vs. F) .
    • Bromine-substituted analogs (e.g., Compound I) show greater torsional distortion in phenyl rings (64.48° vs. 7.00° in thiazole-phenyl), likely due to steric and electronic effects of Br .
    • π–π interactions between thiazole and triazole rings are common (centroid distances: ~3.5–3.6 Å), stabilizing layered crystal packing .

Heterocyclic Variants

  • Thiadiazole Derivatives: Compounds like 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid exhibit altered bioactivity due to the sulfonic acid group, enhancing solubility and antimicrobial properties .
  • Oxadiazole Analogs : 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole displays similar C–H···N interactions but reduced π–π stacking due to the oxadiazole ring’s electron-deficient nature .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Bioactivity IC50/EC50 (µM) Reference
Target Compound COX-1/COX-2 inhibition (predicted)² Not reported
Compound 4 Antimicrobial (broad-spectrum) 12.5–25 µg/mL
Compound 31a³ COX-1 inhibition 0.84
Compound 31b³ COX-2 inhibition 0.92
Compound 4 (from ) Antimicrobial (Gram-positive bacteria) 8–16 µg/mL

² Activity inferred from structurally related compounds.
³ 31a: 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole; 31b: Fluorophenyl variant .

  • Key Observations :
    • Chlorine and fluorine substituents enhance antimicrobial potency, likely due to increased lipophilicity and membrane penetration .
    • Fluorine-substituted analogs (e.g., Compound 31b) show selectivity for COX-2, suggesting a role for electronegative substituents in enzyme binding .

Q & A

Q. What are the standard synthetic strategies for preparing 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole?

  • Methodological Answer : The synthesis typically involves heterocyclic condensation reactions. A general protocol includes:
  • Reacting substituted thiazole precursors (e.g., 4-(2-chlorophenyl)-1,3-thiazole derivatives) with triazole intermediates under catalytic conditions.
  • Using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour .
  • Monitoring reaction progress via TLC and purifying the product via recrystallization in aqueous acetic acid.
  • Key intermediates are characterized using IR and 1^1H NMR to confirm functional groups (e.g., thiazole C=N stretch at 1600–1650 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • 1^1H NMR : Focus on aromatic proton shifts (δ 7.2–8.5 ppm for chlorophenyl/fluorophenyl groups) and methyl group signals (δ 2.3–2.6 ppm). Splitting patterns confirm substitution positions .
  • IR Spectroscopy : Identify thiazole C=N (1600–1650 cm1^{-1}) and triazole C-N (1350–1400 cm1^{-1}) stretches to validate core heterocycles .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between thiazole and triazole rings to confirm molecular geometry (e.g., interplanar angles < 10° for coplanar aromatic systems) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cyclocondensation reactions.
  • Apply ICReDD’s reaction path search algorithms to identify optimal catalysts/solvents, reducing trial-and-error experimentation .
  • Validate computational predictions with microreactor-scale experiments (e.g., flow chemistry) to assess yield and purity under varied conditions .

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR chemical shift discrepancies) for this compound?

  • Methodological Answer :
  • Step 1 : Verify solvent and temperature consistency (e.g., DMSO-d6_6 vs. CDCl3_3 can shift aromatic protons by 0.1–0.3 ppm) .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm coupling networks.
  • Step 3 : Compare experimental data with computational NMR predictions (e.g., ACD/Labs or Gaussian) to identify structural anomalies .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in medicinal chemistry?

  • Methodological Answer :
  • Substitution Patterns : Modify chlorophenyl/fluorophenyl groups with electron-withdrawing (-NO2_2) or donating (-OCH3_3) substituents to assess electronic effects on bioactivity .
  • Heterocycle Replacement : Replace thiazole with oxadiazole or pyrazole cores to evaluate ring-specific interactions (e.g., hydrogen bonding with target proteins) .
  • Biological Assays : Use in vitro kinase inhibition or cytotoxicity screens (e.g., MTT assays) to correlate structural changes with activity .

Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound?

  • Methodological Answer :
  • Perform single-crystal X-ray diffraction to measure bond lengths (e.g., C-N in triazole: ~1.32 Å) and torsion angles (e.g., dihedral angle between thiazole and triazole: < 10° for planar systems) .
  • Compare experimental data with DFT-optimized geometries to identify deviations caused by crystal packing or solvent effects .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing stability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities (e.g., varying IC50_{50} values) for this compound?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤ 0.1%) .
  • Validate Purity : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., triazole-thiazole hybrids) to identify trends in substituent-dependent activity .

Tables of Key Data

Parameter Typical Values Technique Reference
Thiazole C=N IR Stretch1600–1650 cm1^{-1}FT-IR
Triazole Methyl 1^1H NMRδ 2.3–2.6 ppm (singlet)400 MHz NMR
X-ray Bond Length (C-N)1.31–1.34 ÅSingle-crystal XRD
Melting Point180–185°CDifferential Scanning Calorimetry

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.